

An In-depth Technical Guide to the Chemical Properties of Dimethyldioctadecylammonium Bromide (DDAB)

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Compound of Interest

Compound Name: *Dimethyldioctadecylammonium bromide*

Cat. No.: *B1211806*

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Introduction

Dimethyldioctadecylammonium bromide (DDAB), also known as dioctadecyldimethylammonium bromide (DODAB), is a synthetic, double-chained quaternary ammonium salt.[1][2] Structurally, it possesses a positively charged quaternary ammonium head group and two long, saturated C18 alkyl (octadecyl) chains, which impart lipophilic characteristics.[3][4][5] This amphipathic nature makes DDAB a versatile cationic surfactant with significant applications in research and pharmaceutical development.[4][5] It is widely utilized for its ability to form stable vesicles and liposomes, acting as a non-viral vector for drug and gene delivery.[3][6][7] Furthermore, DDAB is a well-documented immunological adjuvant, enhancing both cellular and humoral immune responses to antigens.[2][8][9] This guide provides a comprehensive overview of the core chemical properties of DDAB, detailed experimental protocols, and its mechanism of action in biological systems, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

DDAB is typically a white to off-white granular powder or solid.[8][10][11] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][10][12]

Quantitative Data Summary

The fundamental chemical and physical properties of **Dimethyldioctadecylammonium Bromide** are summarized in the tables below for easy reference and comparison.

Identifier	Value	Reference
Preferred IUPAC Name	N,N-Dimethyl-N-octadecyloctadecan-1-aminium bromide	[1]
Synonyms	Dioctadecyldimethylammonium bromide (DODAB), Distearyl dimethylammonium bromide	[10][11]
CAS Number	3700-67-2	[10]
EC Number	223-037-6	[10]
Molecular Formula	C ₃₈ H ₈₀ BrN	[11]
Molecular Weight	630.95 g/mol	[10]
Linear Formula	[CH ₃ (CH ₂) ₁₇] ₂ N(Br)(CH ₃) ₂	

Table 1: Chemical Identifiers for **Dimethyldioctadecylammonium Bromide**.

Property	Value	Reference
Appearance	White granular powder	[8][10]
Melting Point	151.0°C to 160.0°C	[13][14]
Density	1.047 g/mL	[10][13]
XLogP3	10.58980	[10]
Chain Melting (Main) Transition (T _m)	42.7–45 °C	[1]
Pre-transition Temperature	35–36 °C	[1]
Post-transition Temperature	52.2 °C	[1]

Table 2: Physical and Chemical Properties of **Dimethyldioctadecylammonium Bromide**.

Solvent	Solubility	Reference
Water	Slightly soluble / Insoluble (< 0.1 mg/mL)	[5]
Ethanol	Soluble (100 mg/mL with heat)	[3]
DMSO	2 mg/mL (with sonication)	[5]
Acetonitrile	Soluble	[13]
Methanol	Soluble	[13]
Acetone	Soluble	
Benzene	Soluble	
Chloroform	Slightly Soluble	[2]

Table 3: Solubility Profile of **Dimethyldioctadecylammonium Bromide**.

Surfactant and Vesicular Properties

As a double-chained cationic surfactant, DDAB self-assembles in aqueous solutions to form various aggregate structures, most notably vesicles and liposomes.[1][6] This behavior is fundamental to its applications in delivery systems.

Vesicle Formation

DDAB readily forms unilamellar vesicles (ULVs) in water, particularly when processed above its chain melting transition temperature (T_m) of approximately 43°C.[1] This transition corresponds to the alkyl chains shifting from a solid-like gel state to a more fluid liquid-crystalline state.[1] A critical concentration of 10 mM DDAB has been noted, below which dispersions consist of large, polydispersed ULVs.[1] Above this concentration, the dispersions are mainly composed of ULVs coexisting with lamellar fragments, forming a network structure.[1]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key characteristic of surfactants, defining the concentration at which micelle formation begins.[15] While the precise CMC for DDAB is not consistently reported across sources, it is understood to be very low due to its double-chain structure, which favors the formation of bilayers (vesicles) over spherical micelles.[16] The formation of vesicles is a cooperative process that allows for the encapsulation of hydrophilic molecules in the aqueous core and the intercalation of hydrophobic molecules within the lipid bilayer.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and application of DDAB-based systems. The following section outlines key experimental protocols.

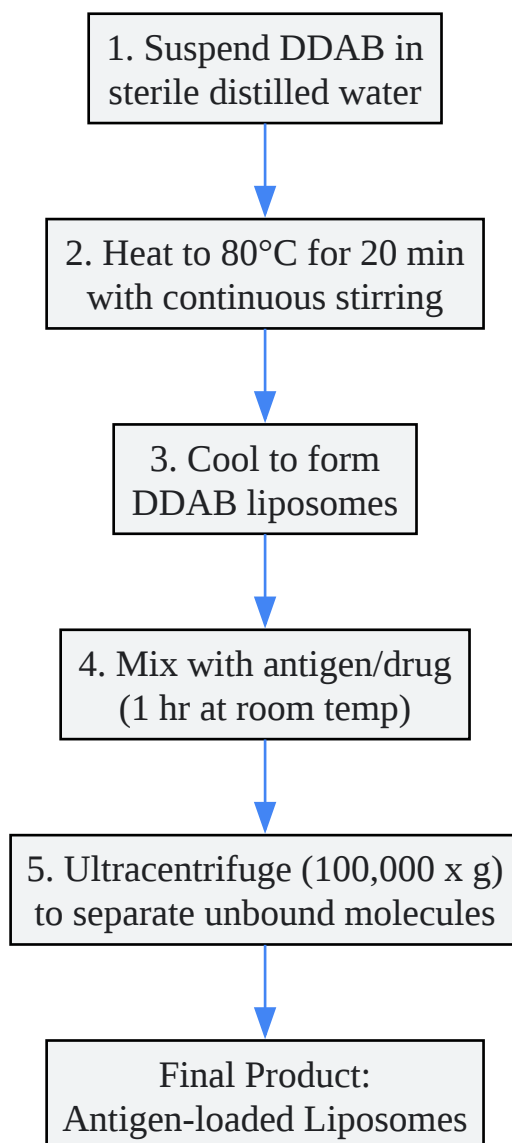
Protocol 1: Preparation of DDAB Liposomes (Aqueous Heat Method)

This method is valued for its simplicity in forming DDAB cationic vesicles.[1][17]

Methodology:

- Suspend DDAB powder in sterile distilled water to the desired concentration (e.g., 2.5–5 mg/mL).[17]
- Heat the suspension to a temperature above the main phase transition temperature, typically 80°C, for 20 minutes with continuous stirring.[1][17] This process transforms the lipid from a crystalline state to a liquid-crystalline state, facilitating vesicle formation upon cooling.
- For antigen or drug incorporation, the active molecule is mixed with the pre-formed DDAB liposomes and incubated at room temperature for 1 hour with intermittent mixing to allow for adsorption or encapsulation.[17]
- To separate unincorporated material, the mixture can be subjected to ultracentrifugation at 100,000 x g for 1 hour.[17]

Aqueous Heat Method Workflow



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Diagram 1: Workflow for DDAB liposome preparation via the aqueous heat method.

Protocol 2: Preparation of DDAB Liposomes (Ethanol Injection/Pressure Extrusion)

This method offers a relatively inexpensive and straightforward alternative for preparing cationic liposomes.[7]

Methodology:

- Dissolve DDAB and any helper lipids (e.g., DOPE, PtdChol) in ethanol.
- Rapidly inject the ethanolic lipid solution into an aqueous buffer with vigorous stirring. This causes the lipids to precipitate out of the solution and self-assemble into liposomes.
- Subject the resulting liposome suspension to pressure extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce vesicles with a more uniform size distribution.
- Remove the residual ethanol from the preparation, typically via dialysis or diafiltration.

Protocol 3: Purification of DDAB by Recrystallization

This protocol is a standard method for purifying crude DDAB.[\[2\]](#)

Methodology:

- Crystallize the crude DDAB from acetone.
- Further purify the resulting solid by recrystallizing from methanol.[\[2\]](#)
- An alternative method involves chromatography on alumina, washing with benzene, and eluting with acetone. The eluate is then evaporated, and the solid is crystallized from acetonitrile.[\[2\]](#)

Applications in Drug and Vaccine Development

DDAB's unique properties make it a valuable tool in pharmaceuticals, primarily as a delivery vehicle and an immunological adjuvant.

Drug and Gene Delivery

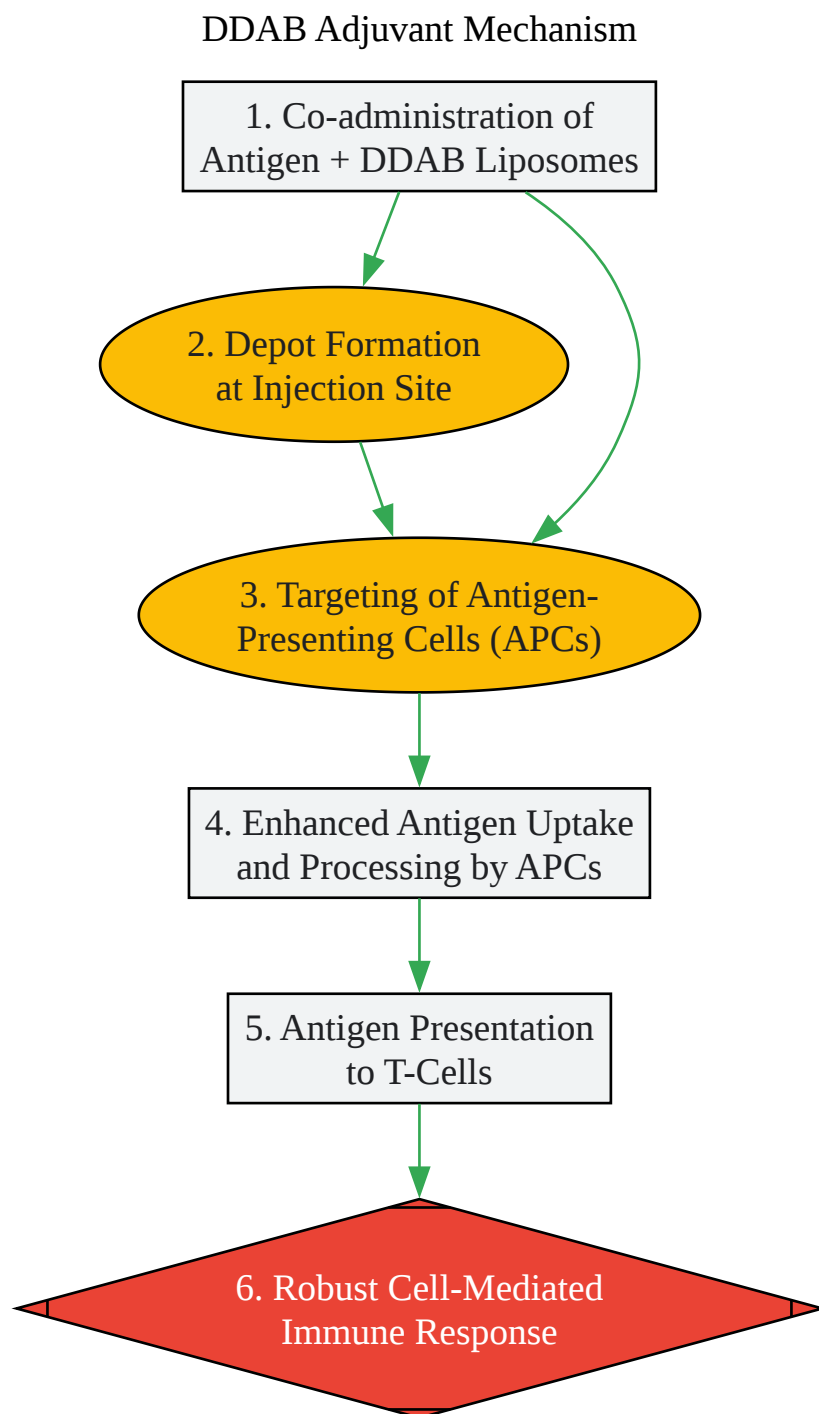
The cationic nature of DDAB liposomes allows them to efficiently complex with negatively charged nucleic acids (DNA and RNA) to form "lipoplexes".[\[3\]](#)[\[7\]](#) These complexes protect the genetic material from degradation and facilitate its entry into cells via endocytosis, making DDAB a key component in non-viral gene transfection systems.[\[3\]](#)[\[18\]](#) The inclusion of helper

lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can further enhance transfection efficiency.^{[7][19]}

Immunological Adjuvant

DDAB is a potent adjuvant that primarily induces cell-mediated immunity.^{[8][17]} Its mechanism of action involves several key steps:

- **Depot Effect:** DDAB-based liposomes form a depot at the injection site, slowly releasing the antigen and increasing its exposure time to the immune system.^{[20][21]}
- **Targeting Antigen-Presenting Cells (APCs):** The positive charge of the liposomes facilitates interaction with and targeting of negatively charged cell membranes, particularly those of APCs like dendritic cells.^[17]
- **Enhanced Antigen Uptake and Presentation:** This targeted delivery leads to a significant enhancement of antigen uptake by APCs, which subsequently process and present the antigen to T cells more efficiently, initiating a robust and specific immune response.^[17]



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Diagram 2: Logical flow of DDAB's proposed mechanism as a vaccine adjuvant.

Safety and Handling

DDAB is classified as an irritant, causing skin and serious eye irritation.[10][22] It may also cause respiratory irritation.[12][22] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[12] Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[12] While DDAB is widely used in preclinical research, its potential for toxicity must be considered, as high concentrations can be cytotoxic.[7][23]

Conclusion

Dimethyldioctadecylammonium bromide is a cationic surfactant of significant interest to the pharmaceutical and biotechnology sectors. Its well-defined chemical and physical properties, particularly its ability to self-assemble into liposomes, make it an excellent candidate for advanced drug delivery and vaccine formulation. The capacity to form stable complexes with nucleic acids and to act as a potent immunological adjuvant underscores its versatility. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is essential for harnessing its full potential in the development of novel therapeutics and vaccines.

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